
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Overview
Description
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol is a chemical compound with the molecular formula C14H20O3. It is a derivative of chromanol and is structurally related to vitamin E. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,5,7,8-tetramethyl-2H-chromen-6-ol with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 2-position . Another method involves the transglycosylation of 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol with maltose in a solution containing dimethyl sulfoxide (DMSO) using α-glucosidase from Saccharomyces species .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-carboxymethyl-2,5,7,8-tetramethyl-chroman-6-ol.
Reduction: Formation of 2-methyl-2,5,7,8-tetramethyl-chroman-6-ol.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
(S)-TMChM is structurally related to vitamin E and exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in biological systems. Its mechanism involves the inhibition of lipid peroxidation and protection of cellular components from oxidative damage .
Anti-inflammatory Effects
Recent studies have highlighted the potential of (S)-TMChM as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. A derivative of this compound demonstrated a potent inhibitory effect on 5-LOX with an IC50 value of 0.11 μM, indicating its potential use in treating inflammatory conditions . The structural modifications of the chromanol core appear to enhance its pharmacological profile, suggesting avenues for drug development targeting inflammation .
Skin Whitening Agents
Another significant application is in dermatology where (S)-TMChM derivatives are being explored as skin whitening agents. Studies have shown that certain derivatives possess anti-tyrosinase activity, which can inhibit melanin production. This property is crucial for developing cosmetic products aimed at reducing hyperpigmentation caused by UV exposure .
Materials Science
Thin Film Devices and Sensors
(S)-TMChM has been investigated for its potential use in thin film devices due to its unique electronic properties. The compound's ability to form stable films makes it suitable for applications in organic electronics and sensors. Its solvation properties have been studied to understand how it behaves in different solvent environments, which is critical for optimizing performance in devices .
Dye-Sensitized Solar Cells (DSSCs)
Research indicates that (S)-TMChM can be utilized in dye-sensitized solar cells (DSSCs). Its chromane structure allows for effective light absorption and conversion into electrical energy, making it a promising candidate for renewable energy applications. The compound's solvation dynamics influence its efficiency in these systems .
Cosmetic Applications
Formulations for Skin Care Products
Due to its antioxidant and anti-inflammatory properties, (S)-TMChM is being incorporated into various skin care formulations aimed at protecting the skin from environmental damage and aging. Its efficacy in scavenging free radicals can enhance the stability and effectiveness of cosmetic products .
Case Studies and Research Findings
Mechanism of Action
The antioxidant activity of 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA . The molecular pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes.
Comparison with Similar Compounds
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol is unique due to its specific structural features and antioxidant properties. Similar compounds include:
α-Tocopherol (Vitamin E): Shares a similar chromanol structure but differs in the side chain and specific functional groups.
2-Methoxy-2,5,7,8-tetramethylchroman-6-ol: Similar structure but with a methoxy group instead of a hydroxymethyl group.
2,5,7,8-Tetramethylchroman-6-ol: Lacks the hydroxymethyl group, affecting its reactivity and antioxidant properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Biological Activity
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol, commonly referred to as TMChM, is a derivative of chromanol with the molecular formula C14H20O3. This compound is structurally related to vitamin E and is recognized for its significant antioxidant properties , making it a subject of interest in various scientific and industrial applications.
Antioxidant Properties
The primary biological activity of TMChM is its antioxidant capability . It functions by donating hydrogen atoms to free radicals, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This property is crucial in mitigating oxidative stress-related diseases, including cancer and cardiovascular diseases .
The mechanism through which TMChM exerts its antioxidant effects involves:
- Scavenging Free Radicals: The hydroxymethyl group enhances its ability to react with free radicals.
- Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids, TMChM protects cell membranes from damage.
- Regeneration of Other Antioxidants: It can regenerate other antioxidants like vitamin C and vitamin E, amplifying its protective effects.
Comparative Analysis with Similar Compounds
TMChM shares structural similarities with other antioxidants such as α-tocopherol (vitamin E). However, the unique hydroxymethyl group distinguishes it in terms of reactivity and efficacy. Below is a comparison table highlighting key differences:
Compound Name | Structure Features | Antioxidant Activity |
---|---|---|
This compound | Hydroxymethyl group | High |
α-Tocopherol (Vitamin E) | No hydroxymethyl group | Moderate |
2-Methoxy-2,5,7,8-tetramethylchroman-6-ol | Methoxy group instead of hydroxymethyl | Moderate |
In Vitro Studies
Several studies have investigated the biological activities of TMChM. One notable study demonstrated that TMChM effectively inhibited lipid peroxidation in vitro, showcasing a significant reduction in malondialdehyde (MDA) levels compared to control groups. The study indicated an IC50 value that suggests potent antioxidant activity .
Stereochemistry and Solvation Effects
Research has also explored the stereochemistry of TMChM concerning its biological activity. A study published in Physical Chemistry Chemical Physics highlighted that the solvation environment significantly influences the compound's conformational stability and thus its reactivity. The findings revealed that changes in solvent polarity could alter the antioxidant effectiveness of TMChM due to variations in the orientation of the hydroxymethyl group .
Molecular Docking Studies
In silico studies have employed molecular docking techniques to predict interactions between TMChM and various biological targets. These studies suggest that TMChM may interact with enzymes involved in oxidative stress pathways, providing insights into its potential therapeutic applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h15-16H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYWXDRQTMJSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CO)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471777 | |
Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79907-49-6 | |
Record name | 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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